2-Iodylbenzamide

Description

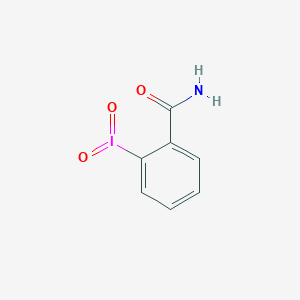

2-Iodylbenzamide is a benzamide derivative featuring an iodine(V)-oxyl (iodyl, I=O) group at the ortho position of the benzamide core. The iodyl group (I=O) distinguishes it from simpler iodo (I) or amino (-NH₂) substituents, likely enhancing its oxidative reactivity and stability in catalytic or synthetic applications .

Properties

CAS No. |

649555-04-4 |

|---|---|

Molecular Formula |

C7H6INO3 |

Molecular Weight |

279.03 g/mol |

IUPAC Name |

2-iodylbenzamide |

InChI |

InChI=1S/C7H6INO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10) |

InChI Key |

LAUULDMKOCSHGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)I(=O)=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Iodylbenzamide typically involves the oxidation of 2-iodobenzamide. One common method includes the use of polymer-supported reagents to facilitate the oxidation process. For instance, polymer-bound this compound can be prepared by cross-linking with divinylbenzene . The reaction conditions often involve mild oxidizing agents to ensure the selective oxidation of the iodo group to the iodyl group.

Chemical Reactions Analysis

2-Iodylbenzamide undergoes various chemical reactions, primarily oxidation and substitution reactions. As an oxidant, it is used to convert primary alcohols to aldehydes and secondary alcohols to ketones . Common reagents used in these reactions include mild oxidizing agents such as polymer-supported iodylbenzene. The major products formed from these reactions are aldehydes and ketones, depending on the starting alcohol.

Scientific Research Applications

2-Iodylbenzamide has several applications in scientific research:

Biology: Its mild oxidizing properties make it useful in biochemical studies where controlled oxidation is required.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Iodylbenzamide as an oxidant involves the transfer of oxygen atoms to the substrate. The iodyl group (IO2) in this compound is highly electrophilic, facilitating the oxidation of alcohols to aldehydes or ketones. The molecular targets include hydroxyl groups in alcohols, which are oxidized to carbonyl groups under mild conditions .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

- 2-Iodo-6-methoxybenzamide : Substituted with iodine (I) and methoxy (-OCH₃) groups.

- 2-Aminobenzamide: Features an amino (-NH₂) group, widely studied for antimicrobial activity.

- 2-Acetamidobenzamide : Includes an acetamido (-NHCOCH₃) group, influencing crystallinity and polymorphism.

- 2-Iodo-N-isopropyl-5-methoxybenzamide: A catalyst with iodo and methoxy substituents, noted for environmental benignity.

Key Comparative Properties

Reactivity and Catalytic Performance

- This compound: The iodyl group (I=O) is expected to confer strong oxidative properties, making it a candidate for catalytic oxidation reactions.

- 2-Aminobenzamide Derivatives: These exhibit antimicrobial activity, with N-hydroxy variants showing enhanced efficacy against bacterial strains .

Physical Properties

- Crystallinity : 2-Acetamidobenzamide displays polymorphism, impacting its solubility and formulation in pharmaceuticals . In contrast, iodo-substituted benzamides like 2-Iodo-6-methoxybenzamide exhibit stable crystalline structures due to halogen bonding .

Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.